molecular formula C19H12N2OS B14476111 10-Phenyl-10H-phenoxazin-3-yl thiocyanate CAS No. 71041-10-6

10-Phenyl-10H-phenoxazin-3-yl thiocyanate

Cat. No.: B14476111
CAS No.: 71041-10-6
M. Wt: 316.4 g/mol
InChI Key: VLEPIOHELZMFEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Phenyl-10H-phenoxazin-3-yl thiocyanate typically involves the reaction of 10-Phenyl-10H-phenoxazine with thiocyanate reagents under controlled conditions. One common method includes the use of thiocyanogen (SCN₂) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

10-Phenyl-10H-phenoxazin-3-yl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 10-Phenyl-10H-phenoxazin-3-yl thiocyanate involves its interaction with molecular targets and pathways:

Properties

CAS No.

71041-10-6

Molecular Formula

C19H12N2OS

Molecular Weight

316.4 g/mol

IUPAC Name

(10-phenylphenoxazin-3-yl) thiocyanate

InChI

InChI=1S/C19H12N2OS/c20-13-23-15-10-11-17-19(12-15)22-18-9-5-4-8-16(18)21(17)14-6-2-1-3-7-14/h1-12H

InChI Key

VLEPIOHELZMFEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)SC#N)OC4=CC=CC=C42

Origin of Product

United States

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